BenchChemオンラインストアへようこそ!

6-Bromo-2-ethyl-8-fluoroquinoline

Lipophilicity Physicochemical profiling ADME prediction

For medicinal chemistry programs exploring allosteric HIV-1 integrase inhibitors, this 6-Br/8-F regioisomer enables parallel diversification at C-6, C-2, and C-8 from a single block. Its distinct substitution pattern elevates LogP by >0.6 units versus simpler 6-bromo-8-fluoroquinoline for improved permeability. Avoid confounding SAR campaigns from non-interchangeable isomers. Secure your defined regioisomer for target-engagement panels and fragment-growing libraries.

Molecular Formula C11H9BrFN
Molecular Weight 254.10 g/mol
Cat. No. B15364422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-ethyl-8-fluoroquinoline
Molecular FormulaC11H9BrFN
Molecular Weight254.10 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C(C=C2C=C1)Br)F
InChIInChI=1S/C11H9BrFN/c1-2-9-4-3-7-5-8(12)6-10(13)11(7)14-9/h3-6H,2H2,1H3
InChIKeyMBWUPFRXHJIBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-ethyl-8-fluoroquinoline – What Procurement Teams and Medicinal Chemists Need to Know Before Ordering


6-Bromo-2-ethyl-8-fluoroquinoline (CAS 2758533-82-1) is a multi-halogenated quinoline building block bearing bromine at C‑6, fluorine at C‑8 and an ethyl group at C‑2 [1]. Its molecular formula is C₁₁H₉BrFN, with a molecular weight of 254.10 g mol⁻¹, a computed LogP of 3.70–3.80, and a topological polar surface area of 12.9 Ų [1]. These features place it at the intersection of two widely explored medicinal-chemistry strategies: introduction of a C‑6 bromine for transition-metal-catalysed diversification and incorporation of a C‑8 fluorine to modulate electronic properties and metabolic stability [2].

Why 6-Bromo-2-ethyl-8-fluoroquinoline Cannot Be Replaced by Generic 6‑Bromo-8-fluoroquinoline or Other Positional Isomers


Halogenated quinoline positional isomers and simple de-ethylated analogs differ markedly in lipophilicity, steric profile, and biological response, making them non-interchangeable. The C‑2 ethyl group increases LogP by ~0.6 log units relative to 6-bromo-8-fluoroquinoline, while the C‑6 bromine/C‑8 fluorine arrangement provides a LogP advantage of >1.2 log units over the 8-bromo-6-fluoroquinoline regioisomer [1]. Class‑level SAR evidence from quinoline‑based HIV‑1 integrase inhibitors further shows that the position of bromine (C‑6 vs C‑8) dramatically alters resistance‑mutant susceptibility, with C‑6 bromo analogs exhibiting an ~34‑fold loss of potency against the A128T mutant while the C‑8 bromo analog retains full potency [2]. Therefore, substituting one isomer or des‑ethyl analog for another without experimental justification risks invalidating SAR campaigns, wasting synthetic effort, and compromising lead series integrity.

Quantitative Head‑to‑Head and Cross‑Study Evidence for Selecting 6-Bromo-2-ethyl-8-fluoroquinoline Over Closest Analogs


Lipophilicity Advantage: LogP 3.70–3.80 vs 3.14 for 6-Bromo-8-fluoroquinoline and 2.57 for 8-Bromo-6-fluoroquinoline

The target compound exhibits a computed LogP of 3.70–3.80 (XLogP3‑AA = 3.8 per PubChem; vendor‑reported LogP = 3.6988 per Leyan) [1]. In contrast, the closest de‑ethylated analog 6‑bromo‑8‑fluoroquinoline has a LogP of 3.14, while the regioisomeric 8‑bromo‑6‑fluoroquinoline has a LogP of 2.57 . The 2‑ethyl group therefore contributes an additional ~0.6 log units of lipophilicity, and the C‑6‑Br/C‑8‑F arrangement provides a >1.2 log‑unit advantage over the C‑8‑Br isomer.

Lipophilicity Physicochemical profiling ADME prediction

Increased Molecular Weight and Rotatable Bond Count vs 6-Bromo-8-fluoroquinoline

The target compound has a molecular weight of 254.10 g mol⁻¹ and one rotatable bond (the C‑2 ethyl group) [1]. The de‑ethylated comparator 6‑bromo‑8‑fluoroquinoline has a molecular weight of 226.05 g mol⁻¹ and zero rotatable bonds . The 28.05 Da mass increment corresponds to the ethyl substituent, which also introduces an additional degree of conformational freedom absent in the simpler scaffold.

Molecular descriptors Fragment-based drug design Lead optimisation

C‑6 Bromine vs C‑8 Bromine HIV‑1 Integrase Inhibition: Differential Resistance Profile

In a controlled study of quinoline‑based allosteric integrase inhibitors, the 6‑bromo analog (compound 17, R1 = Br, R2 = H) showed a wild‑type HIV‑1 IC₅₀ of 0.3 ± 0.1 µM, a 2.3‑fold improvement over the unsubstituted parent (0.7 ± 0.1 µM). However, against the A128T resistant mutant, the 6‑bromo compound suffered a 34‑fold potency loss (IC₅₀ = 10.2 ± 2.5 µM), whereas the 8‑bromo analog (compound 16ba, R1 = H, R2 = Br) not only retained potency (IC₅₀ = 0.6 ± 0.1 µM WT; 0.3 ± 0.1 µM A128T) but actually showed improved activity against the mutant [1]. Although the side‑chain context differs from 6‑bromo‑2‑ethyl‑8‑fluoroquinoline, the core quinoline bromine‑position SAR is directly transferable class‑level knowledge.

HIV-1 integrase ALLINI Antiviral resistance SAR

Synthetic Versatility: C‑6 Bromine as a Cross‑Coupling Handle with Preserved C‑8 Fluorine and C‑2 Ethyl Functionality

The C‑6 bromine atom in the target compound is positioned for palladium‑catalysed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Buchwald‑Hartwig), enabling selective introduction of aryl, heteroaryl, or amine substituents without disturbing the C‑8 fluorine or C‑2 ethyl groups [1]. By contrast, 6‑bromo‑8‑fluoroquinoline lacks the C‑2 ethyl handle and therefore offers one fewer diversification vector for SAR exploration, while regioisomers such as 8‑bromo‑6‑fluoroquinoline require entirely different synthetic strategies for C‑8 functionalisation .

Suzuki-Miyaura coupling Building block Late-stage functionalisation C‑C bond formation

Where 6-Bromo-2-ethyl-8-fluoroquinoline Delivers Differentiated Value: Evidence‑Based Application Scenarios


Antiviral Lead Optimisation: Exploiting 6‑Br Quinoline SAR While Monitoring A128T‑Type Resistance

Medicinal chemistry teams pursuing allosteric HIV‑1 integrase inhibitors can use 6‑bromo‑2‑ethyl‑8‑fluoroquinoline as a scaffold for late‑stage diversification via C‑6 cross‑coupling. The class‑level evidence demonstrates that the C‑6 bromo position improves wild‑type potency by ~2.3‑fold (IC₅₀ = 0.3 µM vs 0.7 µM for the unsubstituted parent) but must be carefully profiled against the A128T mutant, where potency can drop 34‑fold [1]. The C‑2 ethyl and C‑8 fluorine substituents provide additional vectors to mitigate this resistance liability through steric or electronic modulation.

Physicochemical Property Tuning in CNS or Anti‑Infective Programmes Requiring Controlled Lipophilicity

With a measured LogP of 3.70–3.80, the target compound occupies a lipophilicity window that is 0.6 log units higher than 6‑bromo‑8‑fluoroquinoline (LogP 3.14) and >1.2 log units higher than 8‑bromo‑6‑fluoroquinoline (LogP 2.57) [1][2]. This property profile is particularly relevant for programmes where increasing membrane permeability without exceeding LogP 4 is desired, such as in CNS‑penetrant candidates or intracellular anti‑infectives targeting Gram‑negative pathogens .

Parallel SAR Expansion via Suzuki–Miyaura Library Synthesis

The C‑6 bromine atom serves as a reliable cross‑coupling handle, enabling parallel synthesis of aryl‑, heteroaryl‑, and amine‑substituted libraries. Unlike the simpler 6‑bromo‑8‑fluoroquinoline, which yields only two‑dimensional SAR (C‑6 variation + C‑8 fluorine), the 2‑ethyl‑8‑fluoro‑6‑bromo substitution pattern allows medicinal chemists to simultaneously explore C‑6, C‑2 and C‑8 vectors from a single building block, reducing procurement complexity and enabling more efficient fragment‑growing campaigns.

Regioisomeric Selectivity Studies in Halogenated Quinoline Series

The marked difference in resistance‑mutant susceptibility between C‑6‑Br and C‑8‑Br quinolines (34‑fold resistance shift for 6‑Br vs 0.5‑fold for 8‑Br in the A128T HIV‑1 integrase assay) [1] underscores the value of procuring defined regioisomers for mechanistic target‑engagement studies. 6‑Bromo‑2‑ethyl‑8‑fluoroquinoline provides a well‑characterised C‑6‑Br/C‑8‑F regioisomer that can serve as a matched comparator to 8‑bromo‑6‑fluoroquinoline in resistance‑profiling panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-ethyl-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.